molecular formula C30H48O3 B12430634 16-Oxodiepiserratenediol

16-Oxodiepiserratenediol

Cat. No.: B12430634
M. Wt: 456.7 g/mol
InChI Key: VNOKAWVKCFUZGK-AOGFPWDRSA-N
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Description

16-Oxodiepiserratenediol is a triterpenoid compound belonging to the serratane group. It is characterized by its unique structure, which includes a conjugated ketone chromophore.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

16-Oxodiepiserratenediol undergoes several types of chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

    Reduction: Conversion of the ketone group to an alcohol group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include more oxidized derivatives, reduced alcohol forms, and substituted compounds with different functional groups. These products can have varied applications depending on their specific chemical properties .

Scientific Research Applications

16-Oxodiepiserratenediol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 16-Oxodiepiserratenediol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activities and signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 16-Oxodiepiserratenediol include:

  • 16-Oxoserratenediol
  • 16-Oxo-21-episerratenediol
  • 16-Oxoserratriol
  • 16-Oxo-21-episerratriol
  • 16-Oxolycoclavanol

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the conjugated ketone chromophore.

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(1S,11R,16R)-8,19-dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-5-one

InChI

InChI=1S/C30H48O3/c1-26(2)21-10-13-28(5)17-18-16-20(31)25-27(3,4)24(33)11-14-29(25,6)19(18)8-9-22(28)30(21,7)15-12-23(26)32/h16,19,21-25,32-33H,8-15,17H2,1-7H3/t19?,21?,22?,23?,24?,25?,28-,29+,30-/m0/s1

InChI Key

VNOKAWVKCFUZGK-AOGFPWDRSA-N

Isomeric SMILES

C[C@@]12CCC3[C@@](C1CCC4C(=CC(=O)C5[C@@]4(CCC(C5(C)C)O)C)C2)(CCC(C3(C)C)O)C

Canonical SMILES

CC1(C2CCC3(CC4=CC(=O)C5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C

Origin of Product

United States

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